N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitrophenyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the intermediate with thioacetic acid under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), which have diverse biological activities.
Indoles: Compounds with an indole ring, known for their biological significance in natural products and drugs.
Uniqueness
N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-methyl-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-19-17(23)12-26-18-20-11-16(21(18)14-7-3-2-4-8-14)13-6-5-9-15(10-13)22(24)25/h2-11H,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYDLMFBAWOBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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